molecular formula C12H10F3NO2S B2793515 Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate CAS No. 1126637-92-0

Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate

Cat. No.: B2793515
CAS No.: 1126637-92-0
M. Wt: 289.27
InChI Key: BFUMNEYZILZWLF-UHFFFAOYSA-N
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Description

Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate is an organic compound belonging to the class of thiazole derivatives It features a trifluoromethyl group attached to a benzothiazole ring, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate typically involves the reaction of 2-aminobenzothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the benzothiazole ring .

Scientific Research Applications

Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(benzo[d]thiazol-2-yl)acetate
  • Ethyl 2-(4-methylbenzo[d]thiazol-2-yl)acetate
  • Ethyl 2-(6-chlorobenzo[d]thiazol-2-yl)acetate

Uniqueness

Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This modification enhances its biological activity and makes it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2S/c1-2-18-11(17)6-10-16-8-5-7(12(13,14)15)3-4-9(8)19-10/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUMNEYZILZWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(S1)C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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